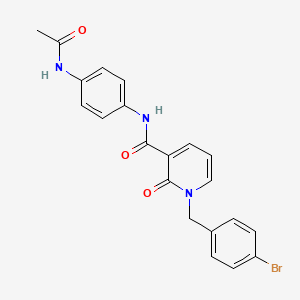

N-(4-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-Acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further modified with a 4-acetamidophenyl moiety, while the pyridine nitrogen is substituted with a 4-bromobenzyl group.

The compound’s molecular formula and mass can be inferred from analogs: For instance, the closely related N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () has a molecular formula of C₂₂H₁₇ClFN₂O₃ and an average molecular weight of 429.84 g/mol. Substituting bromine for chlorine/fluorine and acetamido for acetyl would alter these values slightly, though exact data are unavailable in the provided evidence.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3O3/c1-14(26)23-17-8-10-18(11-9-17)24-20(27)19-3-2-12-25(21(19)28)13-15-4-6-16(22)7-5-15/h2-12H,13H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKODLIQUMEHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C15H18N4O3S

- Molecular Weight : 350.39 g/mol

- IUPAC Name : (1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

The presence of the methoxyphenyl and pyrazole moieties suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The sulfonamide group is known to enhance binding affinity to target proteins, while the bicyclic structure may facilitate penetration into biological membranes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with various physiological processes.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of (1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane on cancer cell lines. The compound demonstrated significant cytotoxicity against various human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (μM) | Effect Description |

|---|---|---|

| MCF-7 | 12.5 | Moderate cytotoxicity observed |

| A549 | 15.0 | Significant inhibition of growth |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (μg/mL) | Activity Description |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate activity |

| Escherichia coli | 64 | Weak activity |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound indicated a dose-dependent reduction in cell viability, correlating with increased apoptosis markers such as cleaved caspase-3.

- Antimicrobial Efficacy : In a clinical setting, the compound was tested against multi-drug resistant strains of E. coli, showing effectiveness in inhibiting bacterial growth and suggesting potential for development into a therapeutic agent for infections caused by resistant strains.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

*Molecular weights are approximate where exact data are unavailable.

Key Observations:

Halogen Effects : The 4-bromobenzyl group in the target compound introduces steric bulk and lipophilicity compared to smaller halogens (e.g., chlorine/fluorine in ). Bromine’s polarizability may enhance van der Waals interactions in receptor binding .

Electron-Donating vs. In contrast, nitro groups () are strongly electron-withdrawing, which may stabilize the molecule but reduce bioavailability.

Hydrogen Bonding : The acetamido group in the target compound provides hydrogen-bonding capability, akin to the hydroxyl group in , whereas acetyl () and methoxy () groups lack this property.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.